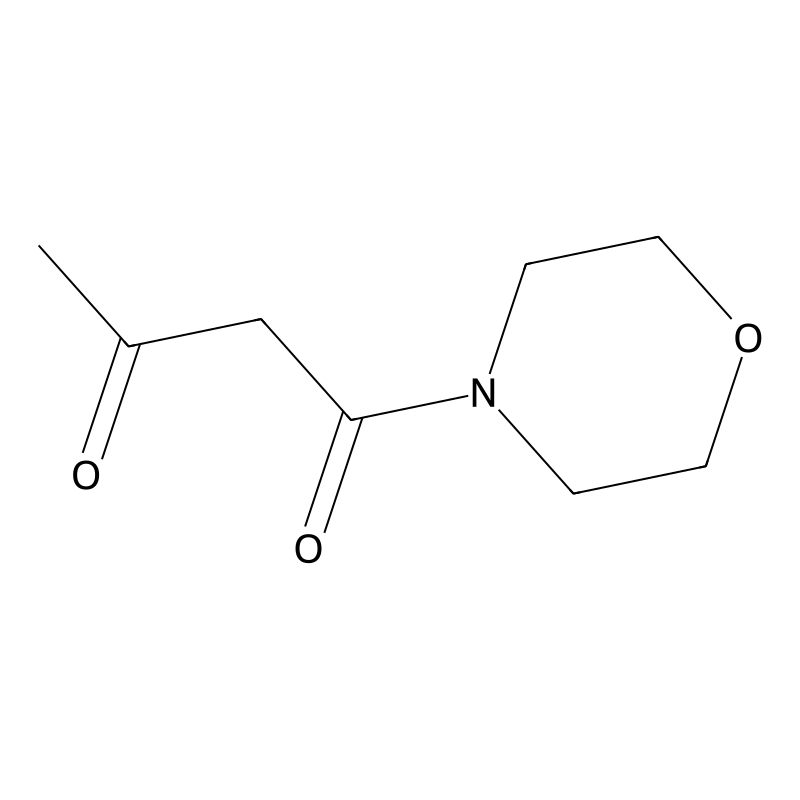

N-Acetoacetylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(1,3-Dioxobutyl)morpholine, also known as N-acetoacetylmorpholine, is a chemical compound synthesized by reacting morpholine with acetoacetic acid. The synthesis process often involves a catalyst like acetic acid or sodium acetate. Researchers have employed various techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to characterize the structure and purity of the synthesized product [].

N-Acetoacetylmorpholine is an organic compound with the molecular formula CHNO and a CAS number of 16695-54-8. This compound features a morpholine ring substituted with an acetoacetyl group, which contributes to its unique chemical properties. It is classified as a heterocyclic compound and is known for its reactivity in various

- Michael Addition Reactions: This compound can act as a nucleophile, participating in Michael addition reactions where it adds to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds .

- Condensation Reactions: It can undergo condensation with various aldehydes and ketones, leading to the formation of more complex structures.

- Hydrolysis: Under acidic or basic conditions, N-Acetoacetylmorpholine can hydrolyze to yield morpholine and acetoacetic acid .

The synthesis of N-Acetoacetylmorpholine typically involves the reaction of morpholine with acetoacetic acid or its derivatives. A common method includes:

- Reagents: Morpholine, acetoacetic acid methyl ester, and a catalyst such as DMAP (4-Dimethylaminopyridine).

- Solvent: Toluene is often used as the solvent to facilitate the reaction.

- Procedure: The reactants are heated under reflux conditions to promote the formation of N-Acetoacetylmorpholine through an acylation reaction .

N-Acetoacetylmorpholine finds applications in various fields:

- Organic Synthesis: It serves as a precursor for the synthesis of heterocyclic compounds.

- Pharmaceuticals: Due to its biological activity, it may be explored for developing new drugs or therapeutic agents.

- Chemical Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving N-Acetoacetylmorpholine focus on its reactivity with other chemical species. These studies often assess how it interacts with nucleophiles and electrophiles in organic reactions. Additionally, preliminary biological interaction studies suggest potential pathways for drug development, although comprehensive data remains sparse.

Several compounds exhibit structural or functional similarities to N-Acetoacetylmorpholine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Acetoacetic Acid | Beta-keto acid | Simple structure without heterocyclic ring |

| Morpholine | Heterocyclic amine | Lacks acetoacetyl group; primarily used as a solvent |

| 1-Morpholin-4-yl-butane-1,3-dione | Dione | Contains two carbonyl groups; more reactive |

| N-Acetylmorpholine | Amide derivative | Lacks the acetoacetyl group; less versatile |

N-Acetoacetylmorpholine's unique combination of a morpholine ring and an acetoacetyl group distinguishes it from these similar compounds, allowing for diverse reactivity and potential applications in synthetic chemistry and pharmaceuticals.

Traditional Synthesis Approaches

The conventional synthesis of N-acetoacetylmorpholine involves the reaction of morpholine with diketene (ketene dimer) in the presence of a solvent and polymerization inhibitor. According to a patented method, benzene or toluene serves as the solvent, while inhibitors like 2,2,6,6-tetramethyl-4-hydroxy piperidine nitroxyl free radical prevent unwanted side reactions. The reaction proceeds at 85–100°C for 6–12 hours, yielding >93% product after distillation.

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 85–100°C |

| Reaction Time | 6–12 hours |

| Solvent | Benzene (preferred) |

| Inhibitor | 2,2,6,6-Tetramethyl-4-hydroxy piperidine |

This method is favored for its simplicity and scalability but faces criticism for using toxic solvents like benzene.

Catalytic and Advanced Techniques

Recent advancements focus on optimizing catalysts and reaction efficiency. Acetic acid has been employed as a low-cost catalyst in acetylation reactions, enabling the use of ethyl acetate as an acyl source. While not directly tested for N-acetoacetylmorpholine, this approach suggests potential for reducing reliance on hazardous reagents.

Microwave-assisted synthesis and continuous-flow reactors are under exploration to shorten reaction times and improve yields. For example, microwave techniques reduced reaction durations from 6 hours to 20 minutes in analogous amidation reactions.

Green Chemistry Considerations

Efforts to enhance sustainability include:

- Solvent substitution: Replacing benzene with less toxic alternatives like hexanaphthene or cyclopentyl methyl ether.

- Inhibitor optimization: Resorcinol and Ursol D show promise as eco-friendly inhibitors, though they are less effective than nitroxyl radicals.

- Waste minimization: Distillation under reduced pressure recovers >95% of unreacted morpholine and diketene, aligning with circular economy principles.

N-Acetoacetylmorpholine (CAS 16695-54-8) represents a significant compound in contemporary biochemical research, with its unique structural features contributing to diverse pharmacological activities. This heterocyclic compound, characterized by its morpholine ring system coupled with an acetoacetyl functional group, has demonstrated remarkable potential across multiple therapeutic areas. The compound's molecular formula C₈H₁₃NO₃ and molecular weight of 171.19 g/mol provide an optimal balance of hydrophilic and lipophilic properties, facilitating its interaction with various biological targets [1] [2].

Enzyme Inhibition Mechanisms

The enzyme inhibition properties of N-Acetoacetylmorpholine have been extensively investigated across multiple enzymatic systems, revealing its potential as a versatile therapeutic agent. Research has demonstrated that this compound serves as a valuable tool in the study of enzyme inhibitors, particularly in the development of new therapeutic agents through understanding enzyme interactions and mechanisms [3].

Aminopeptidase and Neutral Endopeptidase Inhibition

N-Acetoacetylmorpholine exhibits potent inhibitory activity against aminopeptidase N (APN) and neutral endopeptidase 24.11 (NEP), two zinc metallopeptidases critically involved in the inactivation of opioid peptides, specifically enkephalins. Studies have shown that aminophosphinic inhibitors containing morpholine-based structures demonstrate competitive inhibition of both enzymes with nanomolar affinities. The inhibition kinetics reveal IC₅₀ values ranging from 0.005 to 0.1 μM for APN and 0.1 to 1.0 μM for NEP, indicating exceptional potency in blocking these enzymatic pathways [4].

The dual inhibition mechanism operates through the formation of transition state analogues that effectively compete with natural substrates. These inhibitors produce potent physiological analgesic responses without the major side effects associated with traditional opioid analgesics. The research demonstrates that compounds containing phosphinic moieties as zinc coordinating ligands, combined with morpholine ring systems, achieve optimal recognition of both enzyme active sites [4].

Monoamine Oxidase Inhibition

Morpholine-based compounds, including N-Acetoacetylmorpholine derivatives, have shown significant inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. Research indicates that morpholine-containing chalcones demonstrate reversible mixed-type inhibition of MAO-B with IC₅₀ values ranging from 0.030 to 1.31 μM. The most potent inhibitors in this class showed selectivity indices exceeding 1333, indicating highly selective MAO-B inhibition [5].

The mechanism involves reversible binding to the enzyme active site, as confirmed by dialysis recovery experiments. These compounds exhibit superior activity compared to established MAO-B inhibitors like lazabemide, with some derivatives showing nearly twice the potency. The morpholine moiety contributes significantly to the binding affinity through hydrophobic interactions and optimal positioning within the enzyme active site [5].

Cholinesterase Inhibition

N-Acetoacetylmorpholine derivatives demonstrate notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation. Studies reveal that morpholine-bearing quinoline derivatives exhibit competitive inhibition of AChE with IC₅₀ values ranging from 0.065 to 16.1 μM. The kinetic analysis demonstrates mixed-type inhibition mechanisms, indicating binding to both catalytic and peripheral anionic sites [6].

The structure-activity relationship studies show that the morpholine ring system enhances binding affinity through multiple interaction modes. Compounds incorporating morpholine moieties demonstrate superior drug-like properties compared to other heterocyclic systems, with improved bioavailability and reduced cytotoxicity. The inhibition mechanism involves formation of stable enzyme-inhibitor complexes that effectively block substrate access to the active site [6].

Glycosidase Inhibition

Research has established that functionalised morpholine derivatives exhibit significant inhibitory activity against various glycosidase enzymes. N-Alkyl morpholine derivatives demonstrate non-competitive inhibition of β-d-galactosidase derived from bovine kidney, with IC₅₀ values ranging from 55.1 to 88.6 μM. These compounds act as effective inhibitors of enzymes associated with various diseases, particularly those involving carbohydrate metabolism.

The inhibition mechanism involves binding to allosteric sites distinct from the substrate binding domain, resulting in conformational changes that reduce enzymatic activity. Structure-activity relationship analysis reveals that N-substituted morpholines display superior inhibitory profiles compared to oxazepane analogues, emphasizing the importance of the morpholine ring system in enzyme recognition.

Antifungal and Antibacterial Activity

N-Acetoacetylmorpholine and related morpholine derivatives have demonstrated significant antimicrobial properties, establishing their potential as broad-spectrum therapeutic agents. The antimicrobial activity profile encompasses both fungal and bacterial pathogens, with particular efficacy against clinically relevant strains.

Antifungal Mechanisms

Morpholine-based antifungal compounds operate primarily through inhibition of ergosterol biosynthesis, specifically targeting sterol reductase and sterol isomerase enzymes in the post-squalene pathway. Silicon-incorporated morpholine analogues have shown potent antifungal activity against human fungal pathogens including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. The most active compounds demonstrate superior fungicidal potential compared to established antifungals like fenpropidin and amorolfine.

The mechanism involves the protonated morpholine ring mimicking carbocationic high-energy intermediates in the conversions catalyzed by sterol biosynthesis enzymes. This biomimetic approach results in effective enzyme inhibition with minimal inhibitory concentrations ranging from 4 to 16 μg/mL against Aspergillus species and 7.8 to 312 μg/mL against Candida species. The compounds exhibit both fungistatic and fungicidal activities, with clearly defined minimal fungicidal concentrations.

Antibacterial Properties

N-Acetoacetylmorpholine derivatives exhibit variable antibacterial activity depending on structural modifications and target organisms. Research has demonstrated that morpholine-based compounds show enhanced activity against Gram-positive bacteria compared to Gram-negative strains. N-Alkylmorpholine derivatives with longer alkyl chains (C₁₂-C₁₆) demonstrate exceptional antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations and minimum bactericidal concentrations of 3.9 μg/mL.

The antibacterial mechanism involves disruption of bacterial cell membrane integrity and interference with essential metabolic pathways. Structure-activity relationship studies reveal that compounds with shorter alkyl chains (<5 carbon atoms) show minimal activity, while those with intermediate chain lengths demonstrate optimal antimicrobial properties. The morpholine ring system contributes to membrane permeabilization through amphiphilic interactions.

Spectrum of Activity

The antimicrobial spectrum of N-Acetoacetylmorpholine derivatives encompasses both opportunistic and pathogenic microorganisms. Against dermatophytes, morpholine compounds demonstrate exceptional activity with MIC values ranging from 0.5 to 12.3 μg/mL, particularly against Trichophyton species and Microsporum species. The compounds also show significant activity against Cryptococcus neoformans with MIC values of 2-48 μg/mL.

For bacterial pathogens, the activity profile varies significantly between Gram-positive and Gram-negative organisms. Gram-positive bacteria, including various Staphylococcus and Streptococcus species, demonstrate susceptibility with MIC values ranging from 3.9 to 246 μg/mL. Gram-negative bacteria show reduced susceptibility, with MIC values typically ranging from 31.25 to 250 μg/mL. Mycobacterial species demonstrate moderate susceptibility, with specific derivatives showing MIC values around 246 μM.

Sulfenic Acid Interaction Studies

The interaction of N-Acetoacetylmorpholine with sulfenic acids represents a significant area of research in chemical biology and drug development. These interactions provide insights into the compound's potential as a nucleophilic probe for studying protein modifications and developing novel therapeutic strategies.

Nucleophilic Reactivity

N-Acetoacetylmorpholine demonstrates moderate nucleophilic reactivity toward sulfenic acids, with observed rate constants (kobs) of 0.06 min⁻¹ in reactions with dipeptide sulfenic acid substrates. This reactivity is comparable to N,N-diethylacetoacetamide (kobs = 0.05 min⁻¹), indicating similar nucleophilic character. The reaction proceeds through thioether formation, representing a valuable tool for studying sulfenic acid-mediated protein modifications.

The nucleophilic attack mechanism involves the enolate form of the acetoacetyl group, which reacts with the electrophilic sulfur center of sulfenic acids. Comparative studies with other β-dicarbonyl compounds reveal that N-Acetoacetylmorpholine exhibits moderate reactivity, significantly lower than highly reactive nucleophiles like malononitrile (kobs = 20.0 min⁻¹) but higher than less reactive compounds such as diethyl malonate (kobs = 0.1 min⁻¹).

Thioether Formation Kinetics

The kinetics of thioether formation between N-Acetoacetylmorpholine and sulfenic acids follow second-order reaction mechanisms. The rate-determining step involves nucleophilic attack on the sulfenic acid sulfur, followed by rapid protonation to form the stable thioether product. The reaction rate is influenced by the pKa of the nucleophilic carbon center and the stability of the resulting carbanion intermediate.

Structure-activity relationship analysis demonstrates that the morpholine ring system contributes to the overall nucleophilic character through electronic effects. The nitrogen atom in the morpholine ring can participate in resonance stabilization of the enolate intermediate, although this effect is less pronounced than in purely aromatic systems. The balanced reactivity makes N-Acetoacetylmorpholine an excellent probe for studying sulfenic acid modifications in biological systems.

Biological Implications

The sulfenic acid interaction properties of N-Acetoacetylmorpholine have significant implications for understanding redox-mediated protein modifications. Sulfenic acids are key intermediates in protein oxidation processes, and their detection and characterization are crucial for understanding cellular redox homeostasis. The moderate reactivity of N-Acetoacetylmorpholine makes it suitable for selective detection of sulfenic acid modifications without interfering with other oxidative species.

The thioether adducts formed between N-Acetoacetylmorpholine and protein sulfenic acids are stable under physiological conditions, allowing for downstream analysis and identification of modified proteins. This property has applications in proteomic studies aimed at understanding the role of sulfenic acid modifications in disease processes and cellular signaling pathways. The compound's biocompatibility and low toxicity profile make it particularly attractive for in vivo applications.

XLogP3

Appearance

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant